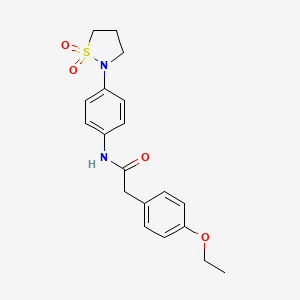
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Research has focused on the synthesis of related compounds and their biological evaluation. For instance, N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety have been synthesized and evaluated for their activity against human β-adrenergic receptors, which are potential drug targets for obesity and type 2 diabetes treatment (Maruyama et al., 2012). Furthermore, compounds similar to the specified chemical have been synthesized and studied for their antioxidant activity, comparing with known antioxidants like ascorbic acid (Kadhum et al., 2011).
Antitumor and Antimicrobial Activities
Various derivatives of related thiazole and acetamide compounds have been synthesized and assessed for their potential antitumor activities against different human tumor cell lines (Yurttaş et al., 2015). Additionally, studies on imines and thiazolidinones, which share structural similarities with the mentioned compound, have revealed noteworthy antibacterial and antifungal activities (Fuloria et al., 2009).
Chemical Synthesis and Mechanisms
Research has also delved into the chemical synthesis of analogous compounds and their mechanisms. For example, studies have been conducted on the radiosynthesis of similar herbicides and their metabolites for understanding their mode of action (Latli & Casida, 1995). This kind of research aids in the development of more effective and environmentally friendly herbicides.
Antioxidant and Anti-Inflammatory Potential
The synthesis of thiazolidinone derivatives and their evaluation for anti-inflammatory activity has been a notable area of study. These compounds, related in structure to the specified chemical, have shown promising results in models of inflammation (Golota et al., 2015). Additionally, new coumarin derivatives with antioxidant activities have been synthesized and compared to established antioxidants (Hamdi et al., 2012).
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-2-25-18-10-4-15(5-11-18)14-19(22)20-16-6-8-17(9-7-16)21-12-3-13-26(21,23)24/h4-11H,2-3,12-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBPWXHKTGPMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2438020.png)
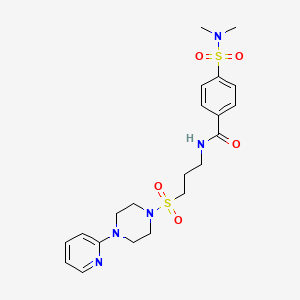
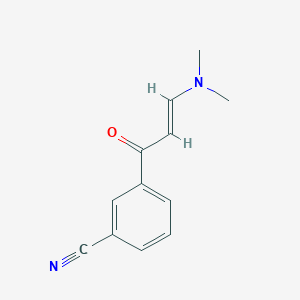
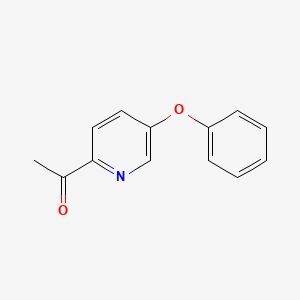
![3-bromo-4-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2438031.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2438032.png)
![N-(benzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2438033.png)
![(2E)-1-(2H-1,3-benzodioxol-5-yl)-3-[4-(pyrimidin-2-yloxy)phenyl]prop-2-en-1-one](/img/structure/B2438034.png)

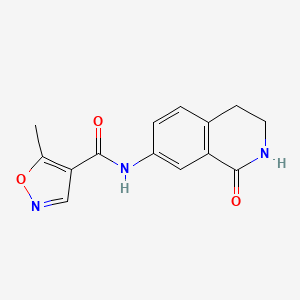
![4-(diethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2438038.png)
![N5-(3,5-dimethylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2438040.png)
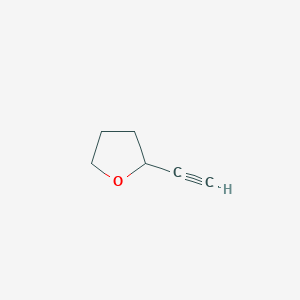
![N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2438042.png)
